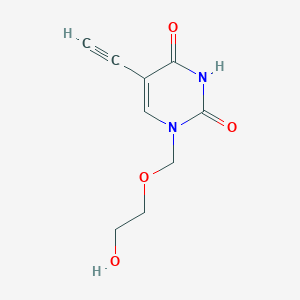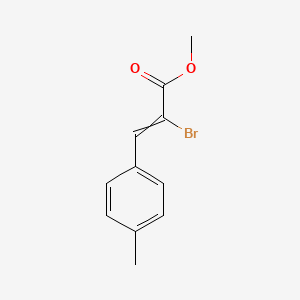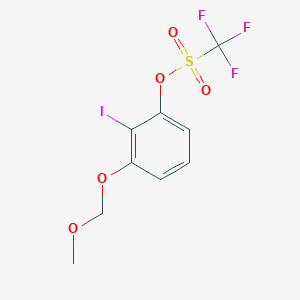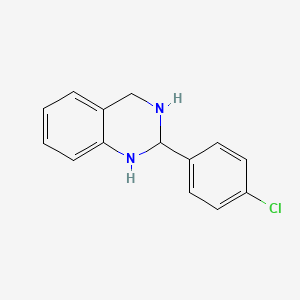
Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a quinazoline core with a 4-chlorophenyl substituent, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with substituted aldehydes or ketones under reflux conditions in the presence of a suitable catalyst . Another approach involves the use of isatoic anhydride, hydrazides, and aldehydes in a one-pot reaction .
Industrial Production Methods: Industrial production of this compound may utilize multi-step synthesis processes that ensure high yield and purity. These methods often involve the use of advanced techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis .
Chemical Reactions Analysis
Types of Reactions: Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinazoline to its corresponding quinazoline derivative.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which exhibit significant biological activities .
Scientific Research Applications
Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound finds applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt cellular processes, leading to therapeutic effects such as cancer cell inhibition .
Comparison with Similar Compounds
- Quinazolin-4(3H)-one
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-methoxyphenyl)-quinazoline
Comparison: Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other quinazoline derivatives, it exhibits enhanced inhibitory effects on certain enzymes and receptors, making it a valuable compound for drug development .
Properties
CAS No. |
154220-98-1 |
|---|---|
Molecular Formula |
C14H13ClN2 |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C14H13ClN2/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h1-8,14,16-17H,9H2 |
InChI Key |
BCHYIVDIHGVKHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


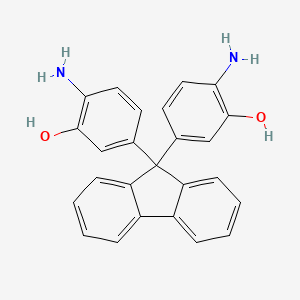
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
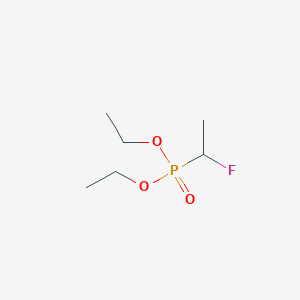
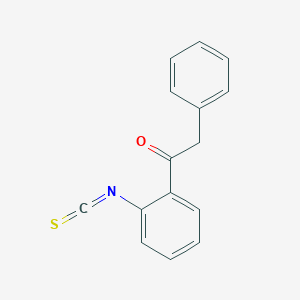

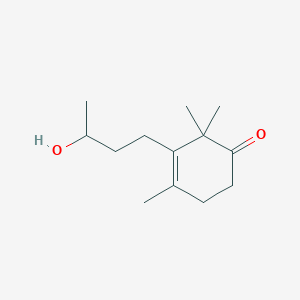
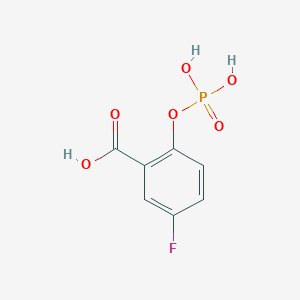
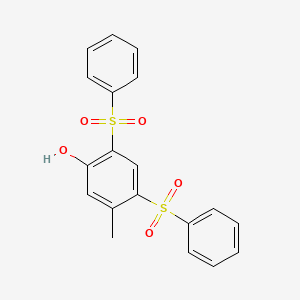
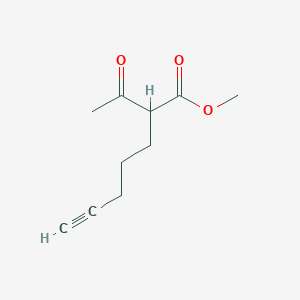
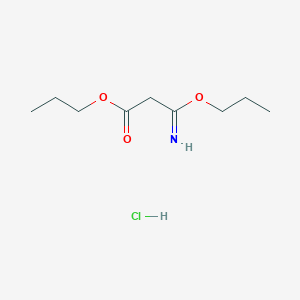
![1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14276976.png)
